molecular formula C14H8FNO6S B13928473 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid

2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid

Cat. No.: B13928473
M. Wt: 337.28 g/mol
InChI Key: SULNSMMOMLGLEE-UHFFFAOYSA-N
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Description

2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is a complex organic compound characterized by the presence of carboxylic acid, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable benzoic acid derivative, followed by the introduction of the fluorophenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Carboxy-4-aminophenylthio)-3-nitrobenzoic acid.

    Reduction: Formation of 2-(2-Hydroxy-4-fluorophenylthio)-3-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity. The carboxylic acid group can participate in hydrogen bonding, affecting the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
  • 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid

Uniqueness

2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is unique due to the presence of both nitro and fluorophenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C14H8FNO6S

Molecular Weight

337.28 g/mol

IUPAC Name

2-(2-carboxy-4-fluorophenyl)sulfanyl-3-nitrobenzoic acid

InChI

InChI=1S/C14H8FNO6S/c15-7-4-5-11(9(6-7)14(19)20)23-12-8(13(17)18)2-1-3-10(12)16(21)22/h1-6H,(H,17,18)(H,19,20)

InChI Key

SULNSMMOMLGLEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O

Origin of Product

United States

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